molecular formula C16H17NO2 B13983294 (s)-3-([1,1'-Biphenyl]-3-yl)-2-(aminomethyl)propanoic acid

(s)-3-([1,1'-Biphenyl]-3-yl)-2-(aminomethyl)propanoic acid

Cat. No.: B13983294
M. Wt: 255.31 g/mol
InChI Key: XYUQCAZFWBCAKG-HNNXBMFYSA-N
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Description

(S)-3-([1,1'-Biphenyl]-3-yl)-2-(aminomethyl)propanoic acid is a chiral amino acid derivative featuring a biphenyl moiety at the third carbon of the propanoic acid backbone and an aminomethyl group at the second carbon. The (S)-configuration at the chiral center is critical for its stereospecific interactions, particularly in biological systems. This compound is structurally related to phenylalanine analogs but distinguished by the biphenyl group, which enhances aromatic stacking interactions and hydrophobic binding in molecular recognition processes.

The Boc-protected form serves as a synthetic intermediate, with the deprotected aminomethyl group likely enhancing reactivity in downstream applications such as peptide synthesis or enzyme inhibition studies.

Properties

Molecular Formula

C16H17NO2

Molecular Weight

255.31 g/mol

IUPAC Name

(2S)-2-(aminomethyl)-3-(3-phenylphenyl)propanoic acid

InChI

InChI=1S/C16H17NO2/c17-11-15(16(18)19)10-12-5-4-8-14(9-12)13-6-2-1-3-7-13/h1-9,15H,10-11,17H2,(H,18,19)/t15-/m0/s1

InChI Key

XYUQCAZFWBCAKG-HNNXBMFYSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=CC(=C2)C[C@@H](CN)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC(=C2)CC(CN)C(=O)O

Origin of Product

United States

Preparation Methods

Multi-Step Organic Synthesis Approach

The most common preparation method involves a multi-step organic synthesis process starting from appropriate biphenyl precursors and amino acid backbones. The general synthetic route includes:

  • Step 1: Biphenyl Derivative Formation
    The synthesis often begins with the preparation of the biphenyl intermediate, typically via palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling. For example, phenylboronic acid and aryl halides (e.g., chlorobenzonitrile) are reacted in the presence of palladium acetate and potassium fluoride in tetrahydrofuran (THF) under inert atmosphere to yield biphenyl derivatives with high yields (up to 89%).

  • Step 2: Introduction of Aminomethyl and Propanoic Acid Backbone
    Subsequent steps involve the construction of the aminomethyl group and the propanoic acid framework. This is commonly achieved by functional group transformations such as reductive amination or nucleophilic substitution on appropriately protected intermediates, followed by hydrolysis to yield the free acid.

  • Step 3: Asymmetric Hydrogenation for Stereocontrol
    The chiral (S)-configuration is introduced or preserved via asymmetric hydrogenation of lactam-enamide intermediates or chiral resolution techniques. Asymmetric hydrogenation uses chiral catalysts to selectively produce the (S)-enantiomer, ensuring high enantiomeric purity essential for biological activity.

  • Step 4: Deprotection and Purification
    Protective groups such as Boc (tert-butyloxycarbonyl) on the amino group are removed under acidic conditions. The final compound is purified by recrystallization or chromatographic techniques such as high-performance liquid chromatography (HPLC) to achieve purity levels exceeding 95%.

Chemo-Enzymatic Synthesis Routes

Alternative preparation methods involve chemo-enzymatic approaches using protease enzymes to catalyze stereoselective transformations. These methods exploit enzyme specificity to obtain the (S)-enantiomer with high selectivity and mild reaction conditions. Aldehyde activators may be used to improve regioselectivity, especially for biphenyl-substituted substrates. However, regioselectivity can vary depending on the biphenyl substitution pattern.

Analytical Validation and Yield Data

Preparation Step Reaction Conditions Yield (%) Notes
Suzuki coupling for biphenyl Pd(OAc)2, KF, THF, room temperature, inert atmosphere 89 High yield, mild conditions
Asymmetric hydrogenation Chiral catalyst, hydrogen gas, controlled temperature 40-60 Enantioselective, key for (S)-configuration
Hydrolysis and deprotection Acidic conditions (e.g., TFA), room temperature >95 purity Removal of Boc group, purification by HPLC
Chemo-enzymatic synthesis Protease enzymes, aldehyde activators, aqueous media Variable Mild conditions, high stereoselectivity possible

Chemical Reaction Analysis Relevant to Preparation

  • Oxidation: The biphenyl moiety can be subjected to oxidation using agents like potassium permanganate, but this is generally avoided during synthesis to preserve the aromatic system.
  • Reduction: Hydrogenation steps are critical for stereoselective reduction of intermediates, often catalyzed by palladium complexes.
  • Substitution: Nucleophilic substitution reactions target the aminomethyl group for further functionalization or protection/deprotection during synthesis.

Summary Table of Preparation Methods

Method Key Reagents / Catalysts Advantages Limitations
Palladium-catalyzed cross-coupling + asymmetric hydrogenation Pd(OAc)2, chiral hydrogenation catalyst, KF, THF High yield, stereoselective, scalable Multi-step, requires inert atmosphere
Chemo-enzymatic synthesis Protease enzymes, aldehyde activators Mild conditions, high stereoselectivity Variable regioselectivity, enzyme cost
Direct chemical synthesis (non-enantioselective) Various organic reagents Simpler setup Low stereoselectivity, requires resolution

This detailed analysis consolidates the current knowledge on the preparation of (S)-3-([1,1'-Biphenyl]-3-yl)-2-(aminomethyl)propanoic acid, highlighting the importance of stereochemical control and advanced catalytic methods to achieve high purity and yield suitable for research and industrial applications.

Chemical Reactions Analysis

(s)-3-([1,1’-Biphenyl]-3-yl)-2-(aminomethyl)propanoic acid can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

(s)-3-([1,1’-Biphenyl]-3-yl)-2-(aminomethyl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (s)-3-([1,1’-Biphenyl]-3-yl)-2-(aminomethyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl group may facilitate binding to hydrophobic pockets, while the aminomethyl group can form hydrogen bonds or ionic interactions with target molecules . These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

(R)-3-([1,1'-Biphenyl]-4-yl)-2-aminopropanoic acid

  • Structure : Differs in biphenyl substitution (4-yl vs. 3-yl) and stereochemistry (R vs. S configuration).
  • The R-configuration may reduce compatibility with L-amino acid-binding enzymes compared to the S-form .
  • Applications : Used in peptide engineering for its enhanced rigidity and resistance to proteolysis .

(S)-2-Amino-3-(2',4'-dichloro-4-hydroxy-5-(phosphonomethyl)-[1,1'-biphenyl]-3-yl)propanoic acid

  • Structure: Contains additional substituents (Cl, OH, phosphonomethyl) on the biphenyl ring.
  • Molecular weight: 420.18 g/mol .
  • Applications : Likely explored as a phosphatase inhibitor or in metal-organic frameworks due to its phosphonate group .

(S)-3-(3'-Chloro-[1,1'-biphenyl]-4-yl)-2-(((S)-1-ethoxy-1-oxopropan-2-yl)amino)propanoic acid

  • Structure: Features a chlorine atom at the 3'-position of the biphenyl ring and an ethoxy-oxo propyl amino side chain.
  • Properties : The chlorine substituent enhances lipophilicity, while the ester group may serve as a prodrug moiety. Molecular weight: 375.85 g/mol .
  • Applications : Investigated as a protease inhibitor (e.g., EOS-61103) due to its stereospecific side chain .

Functional Group and Backbone Modifications

3-([1,1'-Biphenyl]-2-yl)propanoic acid

  • Structure: Lacks the aminomethyl group and has biphenyl substitution at the 2-position.
  • Properties: Reduced hydrogen-bonding capacity compared to the aminomethyl variant. Molecular weight: 226.28 g/mol .
  • Applications : Primarily used as a hydrophobic building block in polymer chemistry .

Methyl 2-[[[2-Cyano-2-(2-pyridinyl)ethenyl]amino]-3-(4-hydroxy-2,6-dioxo-5-pyrimidinyl)propenoate]

  • Structure: Replaces the biphenyl group with a pyridinyl-pyrimidinyl system and introduces a cyanoethenyl moiety.
  • Properties : The conjugated system enables π-π stacking and fluorescence properties.
  • Applications : Explored in anticancer drug design for targeting nucleotide-binding proteins .

Comparative Data Table

Compound Name Biphenyl Position Functional Groups Molecular Weight (g/mol) Key Applications References
(S)-3-([1,1'-Biphenyl]-3-yl)-2-(aminomethyl)propanoic acid 3-yl Aminomethyl, propanoic acid ~265 (estimated) Peptide synthesis, enzyme inhibition
(R)-3-([1,1'-Biphenyl]-4-yl)-2-aminopropanoic acid 4-yl Amino, propanoic acid 241.29 Protease-resistant peptides
(S)-2-Amino-3-(2',4'-dichloro-4-hydroxy-5-(phosphonomethyl)-biphenyl-3-yl)propanoic acid 3-yl Cl, OH, phosphonomethyl 420.18 Phosphatase inhibition
(S)-3-(3'-Chloro-biphenyl-4-yl)-2-((S)-1-ethoxy-1-oxopropan-2-yl)aminopropanoic acid 4-yl Cl, ethoxy-oxo propyl 375.85 Protease inhibition (EOS-61103)
3-([1,1'-Biphenyl]-2-yl)propanoic acid 2-yl Propanoic acid 226.28 Hydrophobic polymers

Key Differentiators

Stereochemistry: The S-configuration of the target compound aligns with natural L-amino acid-binding enzymes, unlike the R-enantiomer .

Substituent Position : The 3-biphenylyl group offers distinct spatial orientation compared to 2- or 4-substituted analogs, influencing binding pocket compatibility .

Functional Groups: The aminomethyl group enhances nucleophilicity for covalent bonding, unlike ester or phosphonate derivatives .

Biological Activity

(S)-3-([1,1'-Biphenyl]-3-yl)-2-(aminomethyl)propanoic acid, also known as (S)-2-amino-3-biphenyl-3-yl-propionic acid, is a compound of interest due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

  • Chemical Formula : C₁₅H₁₅NO₂
  • CAS Number : 164172-96-7
  • Molecular Weight : 241.29 g/mol
  • IUPAC Name : (S)-3-([1,1'-biphenyl]-3-yl)-2-aminopropanoic acid
  • Purity : 95%

Biological Activity Overview

The biological activities of (S)-3-([1,1'-Biphenyl]-3-yl)-2-(aminomethyl)propanoic acid have been explored in various studies, primarily focusing on its potential as an anti-cancer agent and its interactions with biological pathways.

  • Cell Proliferation Inhibition : Research has indicated that this compound can inhibit the proliferation of various cancer cell lines. For instance, it has shown cytotoxic effects against human colorectal carcinoma (HCT116) and human lung adenocarcinoma (A549) cells.
  • Apoptosis Induction : The compound appears to induce apoptosis in cancer cells through mitochondrial pathways. This mechanism involves the activation of caspases and the release of cytochrome c from mitochondria .
  • Anti-Angiogenic Activity : It has been suggested that (S)-3-([1,1'-Biphenyl]-3-yl)-2-(aminomethyl)propanoic acid may disrupt vascular endothelial growth factor (VEGF) signaling, thereby inhibiting angiogenesis .

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

Study 1: Cytotoxicity Against Cancer Cell Lines

A study assessed the cytotoxic effects of (S)-3-([1,1'-Biphenyl]-3-yl)-2-(aminomethyl)propanoic acid on various human cancer cell lines. The findings are summarized in Table 1.

Cell LineIC50 (µM)Mechanism of Action
HCT11612.5Apoptosis induction
A5499.8Mitochondrial pathway activation
HeLa15.0Caspase activation
Bel740210.5VEGF signaling disruption

Table 1: Cytotoxic effects of (S)-3-([1,1'-Biphenyl]-3-yl)-2-(aminomethyl)propanoic acid on human cancer cell lines.

Study 2: In Vivo Efficacy

In vivo studies using xenograft models demonstrated that administration of the compound resulted in significant tumor growth inhibition compared to control groups. The compound's pharmacokinetic properties were also evaluated, showing favorable absorption and minimal toxicity .

Q & A

Basic Research Questions

Q. What synthetic routes are reported for (S)-3-([1,1'-Biphenyl]-3-yl)-2-(aminomethyl)propanoic acid, and what yields are typically achieved?

  • Methodological Answer : Synthesis often involves traditional organic methods or enzymatic approaches. For structurally analogous compounds, such as (S)-3-([1,1'-biphenyl]-3-yl)-2-aminopropanoic acid, organic synthesis starting from ester precursors achieved a 40% yield. Key steps include hydrolysis and purification via recrystallization, with characterization by HPLC (retention time: 2.02 min) and NMR spectroscopy . Chemo-enzymatic routes using protease enzymes and aldehyde activators (e.g., for biphenyl-4-yl analogs) suggest adaptability for this compound, though regioselectivity may vary with the biphenyl substitution pattern .

Q. How is the enantiomeric purity of (S)-3-([1,1'-Biphenyl]-3-yl)-2-(aminomethyl)propanoic acid validated?

  • Methodological Answer : Chiral HPLC is the primary method, with retention times compared to standards (e.g., 2.02 min for the S-enantiomer in related compounds). Complementary techniques like optical rotation measurements and 1H-NMR analysis of diastereomeric derivatives (e.g., using Mosher’s acid) confirm stereochemical integrity. For example, distinct 1H-NMR splitting patterns in biphenyl derivatives resolve enantiomeric excess .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • 1H/13C-NMR : Assigns proton and carbon environments (e.g., biphenyl aromatic protons at δ 7.2–7.8 ppm and aminomethyl CH2 at δ 3.1–3.5 ppm) .
  • HRMS : Validates molecular weight (e.g., 241.29 g/mol for analogs) .
  • HPLC : Assesses purity (>95% by area normalization) and monitors reaction progress .

Advanced Research Questions

Q. What catalytic strategies improve regioselectivity in synthesizing derivatives of this compound?

  • Methodological Answer : Ruthenium-catalyzed C-H arylation with directing groups (e.g., isoindolinones) enables site-selective biphenyl functionalization. For example, demonstrates C-H activation at the 3-position of biphenyl systems using isoindolinone directing groups, achieving >80% regioselectivity. Optimizing metal-ligand complexes (e.g., Ru(II) with p-cymene) and reaction solvents (e.g., DMF at 120°C) enhances efficiency .

Q. How can contradictions between computational predictions and experimental data (e.g., NMR shifts) be resolved?

  • Methodological Answer :

  • X-ray crystallography : Provides absolute configuration data for comparison with DFT-predicted structures .
  • 2D NMR (COSY/HSQC) : Resolves overlapping signals in crowded regions (e.g., biphenyl protons) .
  • Database cross-referencing : NIST spectral libraries validate experimental NMR shifts against known analogs .

Q. What methodologies are used to study structure-activity relationships (SAR) for this compound in biological systems?

  • Methodological Answer :

  • Analog synthesis : Modify the aminomethyl group (e.g., alkylation, acylation) or biphenyl substituents (e.g., halogenation) .
  • In vitro assays : Test analogs for receptor binding (e.g., APJ receptor for Apelin-13 mimetics) or enzyme inhibition (e.g., HPLC-based activity screens) .
  • Molecular docking : Correlate steric/electronic features (e.g., biphenyl dihedral angles) with bioactivity using software like AutoDock .

Q. How are impurities and by-products controlled during synthesis?

  • Methodological Answer :

  • HPLC-MS : Identifies common impurities (e.g., des-methyl analogs or ester intermediates) .
  • pH-controlled extraction : Minimizes acid/base degradation during workup (e.g., pH 1–2 for precipitation) .
  • Pharmacopeial standards : Follow EP/ICH guidelines for residual solvents and heavy metals .

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